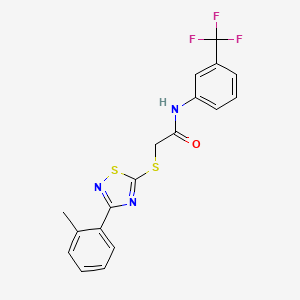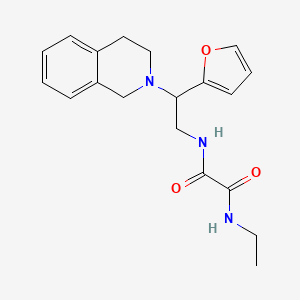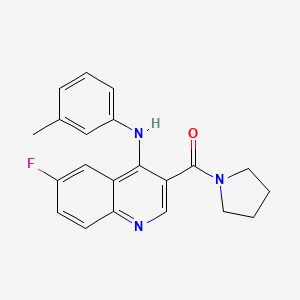
(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that contains a quinoline core, which is a nitrogen-containing bicyclic compound . The compound also contains a fluoro group, a tolylamino group, and a pyrrolidinyl group.
Chemical Reactions Analysis
Again, without specific studies or papers on this compound, it’s challenging to provide an analysis of its chemical reactions. Quinoline derivatives are known to exhibit a variety of chemical reactions, largely dependent on the specific groups attached to the quinoline core .Scientific Research Applications
Antitumor Agents
- Compounds structurally related to "(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone" have been investigated for their antitumor properties. For instance, 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrated potent cytotoxic activity against human cancer cell lines, with one compound showing significant anticancer activity in an in vivo Hep3B xenograft nude mice model, suggesting its potential as an antitumor clinical trial candidate and anticancer agent Shih-Ming Huang et al., 2013.
Antibacterial Agents
- Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines have been synthesized and found to possess potent antimicrobial activity against both Gram-negative and Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the antimicrobial efficacy of these compounds, indicating their potential in treating bacterial infections C. Hong et al., 1997.
Chemosensors
- Research into the development of chemosensors has also involved compounds similar to "(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone." A study described a fluorescent sensor with excellent selectivity and sensitivity for Zn(2+) over other cations, showcasing the potential application of such compounds in biochemical and medical research Pengxuan Li et al., 2014.
Fluorescent Properties
- The spectroscopic properties of related compounds have been explored, revealing insights into the effects of structure and environment on electronic absorption, excitation, and fluorescence. Such research contributes to our understanding of these compounds' potential applications in materials science and sensor technology I. A. Z. Al-Ansari, 2016.
Future Directions
properties
IUPAC Name |
[6-fluoro-4-(3-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-14-5-4-6-16(11-14)24-20-17-12-15(22)7-8-19(17)23-13-18(20)21(26)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHAFZLKNESCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

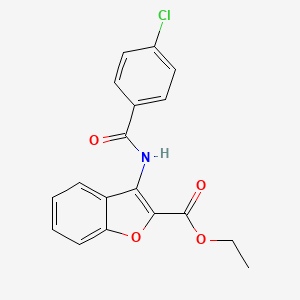
![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)
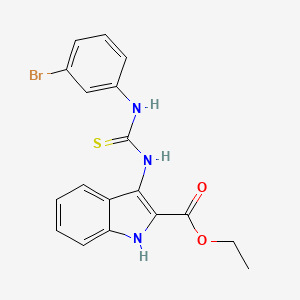

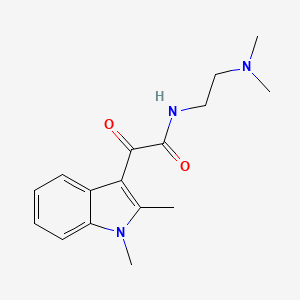
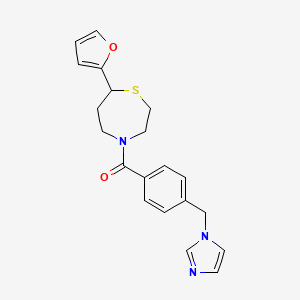
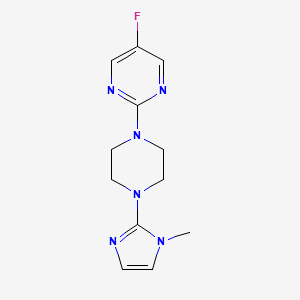
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)
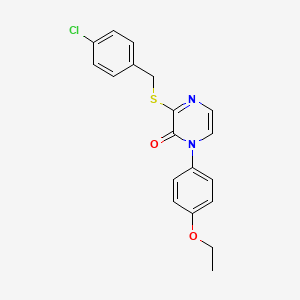
![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)
![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397866.png)
